molecular formula C14H11ClO3 B8416994 Methyl 3-chloro-3-(naphthalen-1-yl)-2-oxopropionate

Methyl 3-chloro-3-(naphthalen-1-yl)-2-oxopropionate

Cat. No.: B8416994
M. Wt: 262.69 g/mol
InChI Key: WCNMSJUJNJEWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-3-(naphthalen-1-yl)-2-oxopropionate is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 3-chloro-3-naphthalen-1-yl-2-oxopropanoate

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)13(16)12(15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3

InChI Key

WCNMSJUJNJEWHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(C1=CC=CC2=CC=CC=C21)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.80 g (49.9 mmol) of 1-naphthaldehyde and 7.15 g (49.9 mmol) of methyl dichloroacetate were dissolved in 100 ml of t-butanol, and 6.15 g (54.8 mmol) of potassium t-butoxide was added thereto at 0° C. The mixture was stirred at room temperature for 24 hours and then 50 ml of water was added to stop the reaction. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and subjected to silica gel column chromatography(eluent: n-hexane/ethyl acetate=90/10, v/v) to give 2.5 g (9.52 mmol, Yield 19%) of the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
19%

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